兰多苷C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

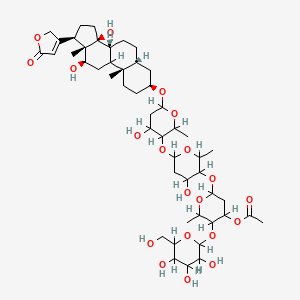

兰妥昔C,也称为异兰尼定,是一种从毛地黄植物中提取的心脏苷。它主要用于治疗充血性心力衰竭和心律失常。 兰妥昔C可以口服或静脉注射,并且有品牌和通用形式 .

科学研究应用

兰妥昔C具有广泛的科学研究应用:

作用机制

兰妥昔C通过抑制钠钾三磷酸腺苷酶泵发挥其作用,该泵调节心脏肌肉收缩过程中钠、钾和钙离子的流动。 这种抑制导致细胞内钙离子水平升高,增强心脏收缩力 . 此外,兰妥昔C已被发现通过阻断MAPK、Wnt和PI3K/AKT/mTOR等关键信号通路诱导癌细胞凋亡 .

生化分析

Biochemical Properties

Lanatoside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as lanatoside C is known to inhibit the activity of the Na+/K±ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes .

Cellular Effects

Lanatoside C has profound effects on various types of cells and cellular processes. It influences cell function by altering the electrochemical gradient across the cell membrane, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lanatoside C involves binding to the Na+/K±ATPase pump, inhibiting its activity. This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular calcium levels. The elevated calcium levels can then trigger various cellular responses, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lanatoside C can change over time. It is known to be stable under standard conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term effects observed in in vitro or in vivo studies include changes in cell viability and function .

Dosage Effects in Animal Models

The effects of Lanatoside C can vary with different dosages in animal models. At therapeutic doses, it can improve cardiac function, but at high doses, it may cause toxic effects such as arrhythmias .

Metabolic Pathways

Lanatoside C is involved in various metabolic pathways. It interacts with the Na+/K±ATPase pump, which plays a crucial role in cellular ion homeostasis. This interaction can influence metabolic flux and affect levels of various metabolites .

Transport and Distribution

Lanatoside C is transported and distributed within cells and tissues via passive diffusion and possibly through interaction with specific transport proteins. Its distribution can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of Lanatoside C is primarily at the cell membrane, where it interacts with the Na+/K±ATPase pump. This interaction can affect its activity or function, potentially influencing various cellular processes .

准备方法

合成路线和反应条件

兰妥昔C通常从毛地黄植物的叶子中提取。提取过程包括浸渍、过滤和纯化等多个步骤。 该化合物也可以通过一系列化学反应合成,包括用特定糖基将地高辛配糖 .

工业生产方法

在工业环境中,兰妥昔C通过从毛地黄植物中大规模提取生产。该过程涉及使用有机溶剂和色谱技术来分离和纯化化合物。 硼介导的糖基化递送等先进方法也已开发出来,用于高效制备兰妥昔C .

化学反应分析

反应类型

兰妥昔C经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构和增强其药理特性至关重要 .

常用试剂和条件

涉及兰妥昔C的反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,包括特定的温度和pH值 .

主要生成物

兰妥昔C反应产生的主要产物包括各种糖基化衍生物和苷元。 这些产物通常因其增强的生物活性及其潜在的治疗应用而被研究 .

相似化合物的比较

兰妥昔C是心脏苷家族的一部分,该家族包括其他化合物,如地高辛和洋地黄毒苷。 与这些化合物相比,兰妥昔C具有独特的糖基化模式,有助于其独特的药理特性 . 类似的化合物包括:

地高辛: 另一种用于治疗心脏病的心脏苷。

洋地黄毒苷: 以其更长的半衰期和类似的治疗用途而闻名。

毒毛旋花子苷: 一种对钠钾三磷酸腺苷酶泵具有强效作用的心脏苷.

兰妥昔C因其特定的糖基化及其产生的生物活性而脱颖而出,使其成为临床和研究环境中宝贵的化合物。

属性

CAS 编号 |

17575-22-3 |

|---|---|

分子式 |

C49H76O20 |

分子量 |

985.1 g/mol |

IUPAC 名称 |

[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |

InChI 键 |

JAYAGJDXJIDEKI-RPGAFPMPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

手性 SMILES |

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

外观 |

Solid powder |

Key on ui other cas no. |

17575-22-3 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Allocor Cedilanid Ceglunat Celanide isolanid lanatigen C lanatoside C Lanocide |

产品来源 |

United States |

Q1: What is the primary target of lanatoside C?

A1: Lanatoside C primarily targets the α-subunit of Na+/K+-ATPase, a ubiquitous transmembrane protein. [] This inhibition disrupts potassium ion (K+) homeostasis, potentially contributing to its cytotoxic effects. []

Q2: How does lanatoside C affect cancer cells?

A2: Research indicates that lanatoside C exhibits anticancer activity through multiple mechanisms. - Induction of Autophagy: Lanatoside C treatment has been shown to induce autophagy in colorectal cancer cells, potentially linked to mitochondrial dysfunction caused by the compound. [] - Mitochondrial Dysfunction: By disrupting K+ homeostasis, lanatoside C can cause mitochondrial aggregation and degeneration, ultimately leading to cell death. []- Cell Cycle Arrest: Lanatoside C can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of cancer cells. []- Apoptosis Induction: Lanatoside C can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. This effect has been linked to increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential (MMP). [, ]- Inhibition of Signaling Pathways: Lanatoside C has been shown to inhibit various signaling pathways implicated in cancer cell survival and proliferation, including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways. []

Q3: Does lanatoside C enhance the effects of other anticancer therapies?

A3: Yes, studies suggest that lanatoside C can act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. This effect was observed in colorectal cancer cells, where lanatoside C treatment impaired DNA damage repair processes, leading to sustained DNA damage and increased cell death after radiation exposure. [] Additionally, lanatoside C has demonstrated synergistic effects with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in glioblastoma cells, enhancing their sensitivity to TRAIL-induced apoptosis. []

Q4: Does lanatoside C affect fibroblasts, and if so, what are the implications for pulmonary fibrosis?

A4: Research has shown that lanatoside C can suppress the proliferation and differentiation of fibroblasts. [] In a mouse model of bleomycin-induced pulmonary fibrosis, lanatoside C protected against lung tissue damage by reducing fibroblast proliferation, inducing apoptosis in these cells, and suppressing the production of fibrotic markers. This suggests potential therapeutic applications for lanatoside C in treating pulmonary fibrosis. []

Q5: What is the molecular formula and weight of lanatoside C?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of lanatoside C, this information can be readily obtained from publicly available chemical databases.

Q6: How stable is lanatoside C, and are there any formulation strategies to improve its stability, solubility, or bioavailability?

A7: One study investigated the bioavailability of lanatoside C from tablets, dragees, and solutions, revealing that absorption of lanatoside C is lower than that of digoxin, another cardiac glycoside. [] This suggests potential limitations in its bioavailability. While the abstracts do not delve into specific formulation strategies, it's a crucial aspect to explore for optimizing its therapeutic potential.

Q7: What is the safety profile of lanatoside C?

A8: Lanatoside C is an FDA-approved cardiac glycoside used in the treatment of heart failure. [, ] While generally safe when used appropriately, like all medications, it can have potential side effects. The therapeutic window for cardiac glycosides can be narrow, and toxicity can occur. [] It is crucial to consult up-to-date medical references and prescribing information for comprehensive details on contraindications, warnings, and adverse effects.

Q8: Are there any known resistance mechanisms to lanatoside C?

A9: While the provided abstracts do not detail specific resistance mechanisms to lanatoside C, one study found that its mitogenic activity is restricted to lymphocytes from species resistant to the toxic effects of digitalis glycosides. [] This suggests that inherent species-specific differences in sensitivity to cardiac glycosides might exist, potentially influenced by variations in the target protein, Na+/K+-ATPase. Further research is needed to elucidate precise resistance mechanisms, particularly in the context of its anticancer activity.

Q9: What in vivo models have been used to study the effects of lanatoside C?

A10: Several animal models have been employed to investigate the effects of lanatoside C, including:- Mouse xenograft tumor model: This model was used to demonstrate the antitumor activity of lanatoside C, both alone and in combination with radiation, in colorectal cancer. []- Bleomycin-induced mouse model of pulmonary fibrosis: This model was used to show the protective effect of lanatoside C against lung fibrosis. []- GBM xenograft model: This model demonstrated the ability of lanatoside C to sensitize glioblastoma cells to TRAIL-induced apoptosis in vivo. []- Invasive orthotopic model using primary GSC neurospheres: This model, utilizing human neural stem cells engineered to express TRAIL, demonstrated the potential of combining lanatoside C with TRAIL gene therapy for treating invasive brain tumors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)